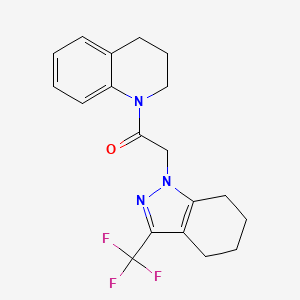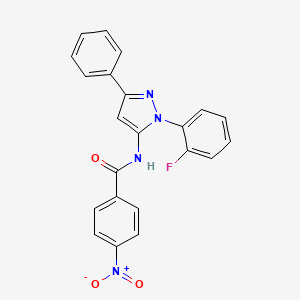
XAV-939
Vue d'ensemble
Description
XAV939 est un inhibiteur de petite molécule connu pour sa capacité à inhiber les enzymes tankyrases, en particulier la tankyrase 1 et la tankyrase 2. Cette inhibition conduit à la stabilisation des protéines axines et à la dégradation subséquente de la β-caténine, bloquant ainsi la voie de signalisation Wnt/β-caténine . Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles dans diverses maladies, notamment le cancer et l'infarctus du myocarde .
Applications De Recherche Scientifique
XAV939 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the Wnt/β-catenin signaling pathway.
Industry: Utilized in the development of new drugs targeting the Wnt/β-catenin signaling pathway.
Mécanisme D'action
Target of Action
XAV-939 is a potent, small molecule inhibitor of tankyrase (TNKS) 1 and 2 . Tankyrases are part of the poly (ADP-ribose) polymerase superfamily, which are required for numerous cellular and molecular processes .
Mode of Action
By inhibiting TNKS activity, this compound increases the protein levels of the axin-GSK3β complex and promotes the degradation of β-catenin in SW480 cells . This interaction with its targets leads to the inhibition of the WNT pathway downstream actions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the WNT/β-catenin signaling pathway . By promoting the degradation of β-catenin, this compound indirectly inhibits this pathway . This results in changes in multiple signaling pathways, including TGFβ, insulin signaling, focal adhesion, estrogen metabolism, oxidative stress, RANK‐RANKL (receptor activator of nuclear factor κB ligand) signaling, Vitamin D synthesis, IL6, and cytokines and inflammatory responses .
Pharmacokinetics
It is known that this compound is soluble in dmso up to 20 mm , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of fibrosis and apoptosis, promotion of angiogenesis, reduction of myocardial infarct size, and improvement of cardiac function after myocardial infarction . In addition, this compound has been shown to enhance osteoblast differentiation of human bone marrow skeletal (mesenchymal) stromal cells .
Action Environment
It is known that this compound can be stored at room temperature, and its stability is maintained for years when stored properly .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : XAV939 peut être synthétisé par un processus chimique en plusieurs étapesLes conditions de réaction comprennent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter les réactions .
Méthodes de production industrielle : En milieu industriel, la production de XAV939 implique le passage à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de la chimie en flux continu peut améliorer l'efficacité et la possibilité de mise à l'échelle du processus de production .
Analyse Des Réactions Chimiques
Types de réactions : XAV939 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants :
Réactions de substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles. Les conditions impliquent souvent l'utilisation de solvants aprotiques polaires comme le DMSO.
Réactions d'oxydation : Des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réactions de réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Principaux produits : Les principaux produits formés par ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de XAV939 avec différents groupes fonctionnels .
4. Applications de la recherche scientifique
XAV939 a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier la voie de signalisation Wnt/β-caténine.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la voie de signalisation Wnt/β-caténine.
5. Mécanisme d'action
XAV939 exerce ses effets en inhibant l'activité des enzymes tankyrases, en particulier la tankyrase 1 et la tankyrase 2. Cette inhibition conduit à la stabilisation des protéines axines, ce qui, à son tour, favorise la dégradation de la β-caténine. En bloquant la voie de signalisation Wnt/β-caténine, XAV939 peut moduler divers processus cellulaires, notamment la prolifération cellulaire, la différenciation et l'apoptose .
Composés similaires :
IWR-1 : Un autre inhibiteur de la voie de signalisation Wnt/β-caténine, mais avec un mécanisme d'action différent.
JW55 : Un inhibiteur de la tankyrase similaire à XAV939, mais avec des propriétés pharmacocinétiques différentes.
G007-LK : Un inhibiteur puissant de la tankyrase avec un mécanisme d'action similaire à celui de XAV939.
Unicité de XAV939 : XAV939 est unique en raison de sa haute spécificité pour la tankyrase 1 et la tankyrase 2, ainsi que de sa capacité à stabiliser efficacement les protéines axines et à favoriser la dégradation de la β-caténine. Cette spécificité en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Comparaison Avec Des Composés Similaires
IWR-1: Another inhibitor of the Wnt/β-catenin signaling pathway, but with a different mechanism of action.
JW55: A tankyrase inhibitor similar to XAV939, but with different pharmacokinetic properties.
G007-LK: A potent tankyrase inhibitor with a similar mechanism of action to XAV939.
Uniqueness of XAV939: XAV939 is unique due to its high specificity for tankyrase 1 and tankyrase 2, as well as its ability to effectively stabilize axin proteins and promote β-catenin degradation. This specificity makes it a valuable tool in research and potential therapeutic applications .
Propriétés
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2OS/c15-14(16,17)9-3-1-8(2-4-9)12-18-11-5-6-21-7-10(11)13(20)19-12/h1-4H,5-7H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGQSVMIPOVQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1N=C(NC2=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369423 | |
| Record name | 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284028-89-3 | |
| Record name | 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XAV 939 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




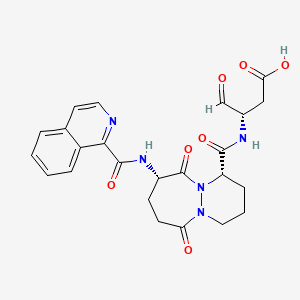
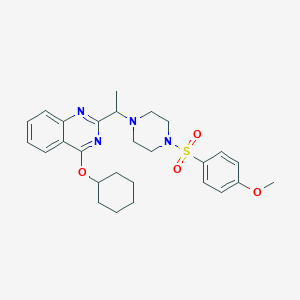
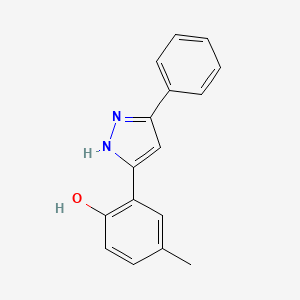
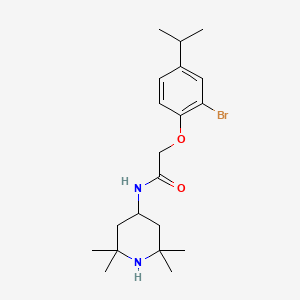
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)



![ethyl 4-[2-[(2-methylbenzoyl)amino]ethylamino]piperidine-1-carboxylate;hydrochloride](/img/structure/B1684057.png)

